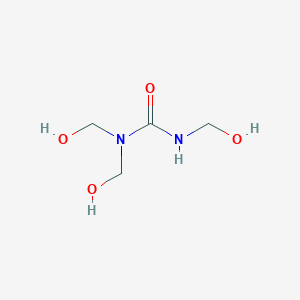
Tris(hydroxymethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(hydroxymethyl)urea is a useful research compound. Its molecular formula is C4H10N2O4 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical and Biological Applications
1.1. Synthesis of Complex Molecules
Tris(hydroxymethyl)urea serves as a valuable building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, leading to derivatives that can have enhanced biological activities or improved material properties. For instance, it has been utilized in the development of pharmaceuticals due to its ability to interact effectively with biological systems.
1.2. Corrosion Inhibition
Research indicates that this compound exhibits significant anti-corrosive properties, particularly in acidic environments. It forms protective layers on metal surfaces, preventing corrosion when applied in coatings or as an additive in industrial processes. Studies have shown that its incorporation into protective coatings enhances their effectiveness against corrosive agents like hydrochloric acid.
Polymer Chemistry
This compound is used as a modifier and plasticizer in urea-formaldehyde resins, which are widely employed in various applications due to their favorable mechanical properties and thermal stability. The addition of this compound enhances the flexibility and durability of these polymers, making them suitable for use in construction materials and household products.
Biochemical Applications
3.1. Buffering Agent
This compound is known for its buffering capacity, which is critical in maintaining pH stability in biochemical experiments. It is often used in biological and biochemical studies to ensure optimal conditions for enzyme activity and protein stability . Its pKa value of approximately 8.05 makes it effective for experiments requiring a neutral to slightly basic pH .
3.2. Stabilization of Proteins
Recent studies have demonstrated that this compound can significantly reduce the tendency of peptides and proteins to aggregate or gel during purification processes. This property is particularly beneficial in the pharmaceutical industry, where maintaining protein integrity is crucial for drug development . For example, it has been shown to stabilize glucagon-like peptide solutions, enhancing their usability in therapeutic applications .
Case Studies
Propiedades
Número CAS |
13329-70-9 |
|---|---|
Fórmula molecular |
C4H10N2O4 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
1,1,3-tris(hydroxymethyl)urea |
InChI |
InChI=1S/C4H10N2O4/c7-1-5-4(10)6(2-8)3-9/h7-9H,1-3H2,(H,5,10) |
Clave InChI |
XJBNELXWSXDUFP-UHFFFAOYSA-N |
SMILES |
C(NC(=O)N(CO)CO)O |
SMILES canónico |
C(NC(=O)N(CO)CO)O |
Key on ui other cas no. |
13329-70-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















